molecular formula C6H13NO B1295129 (2-Methyltetrahydrofuran-2-yl)methanamine CAS No. 7179-94-4

(2-Methyltetrahydrofuran-2-yl)methanamine

Cat. No. B1295129
CAS RN: 7179-94-4
M. Wt: 115.17 g/mol
InChI Key: DLKKHCBCEHVVFW-UHFFFAOYSA-N
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Description

(2-Methyltetrahydrofuran-2-yl)methanamine is not directly discussed in the provided papers; however, the related compound 2-Methyltetrahydrofuran (2-MeTHF) is extensively covered. 2-MeTHF is a solvent derived from renewable resources, such as furfural or levulinic acid, and is gaining attention in the field of organic chemistry due to its environmentally friendly profile. It is characterized by its low miscibility with water, high boiling point, and remarkable stability, especially when compared to other cyclic-based solvents like tetrahydrofuran (THF). These properties make it suitable for a variety of applications, including organometallic syntheses, organocatalysis, biotransformations, and processing lignocellulosic materials .

Synthesis Analysis

The synthesis of 2-MeTHF typically involves the hydrogenation of biomass-derived furfural or levulinic acid. The papers provided do not detail the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine, but they do discuss the use of 2-MeTHF as a solvent in the synthesis of other compounds. For instance, 2-MeTHF has been used as a green solvent in the synthesis of amphiphilic copolymers through a combination of metal-free and enzymatic ring-opening polymerizations (ROP), free radical polymerizations (FRP), and controlled reversible addition-fragmentation chain transfer (RAFT) polymerizations .

Molecular Structure Analysis

While the molecular structure of (2-Methyltetrahydrofuran-2-yl)methanamine is not analyzed in the provided papers, the structure of 2-MeTHF can be inferred to contribute to its stability and low miscibility with water. The methyl group on the tetrahydrofuran ring likely provides steric hindrance, which may affect the solvent's interactions with other molecules and its overall reactivity .

Chemical Reactions Analysis

The provided papers highlight the broad application of 2-MeTHF in various chemical reactions. Its use in organometallic reactions is particularly notable due to its stability, which is crucial when handling sensitive metal complexes. Additionally, 2-MeTHF's application in tandem polymerizations to produce amphiphilic copolymers demonstrates its versatility in facilitating diverse chemical transformations .

Physical and Chemical Properties Analysis

2-MeTHF is described as having a low miscibility with water, which can be advantageous in separations and purifications. Its boiling point is suitable for a range of reactions, allowing for easy removal post-reaction without the need for high temperatures. The solvent's stability is a key feature, making it a safer and more sustainable option for various synthetic procedures. Preliminary toxicology assessments also suggest that 2-MeTHF could be used more extensively in pharmaceutical chemistry, indicating a favorable safety profile .

Scientific Research Applications

1. Organometallic Chemistry

  • Application : 2-MeTHF has been used as an alternative to the classical tetrahydrofuran in organometallic chemistry due to its higher stability with basic organometallic reagents. It’s suitable for processes involving sensitive species including asymmetric transformations .
  • Method : The use of 2-MeTHF in organometallic transformations ranges from carbanions to radical and transition metal-catalyzed processes .
  • Results : The use of 2-MeTHF has shown to increase the stability and solubility of organometallic reagents compared to those in tetrahydrofuran .

2. Metathesis/Isomerization Sequence

  • Application : 2-MeTHF has been used as a solvent for a new protocol for ring-closing metathesis/isomerization sequence .
  • Method : The reactions of selected dienes were performed in overheated 2-MeTHF at 120°C, providing a wide range of cyclic vinyl ethers and amides .
  • Results : The reactions provided good yields and selectivities, and the relative yield of products depends on a thermodynamically driven process on the basis of relative stabilities of isomers .

3. Biofuel Component

  • Application : 2-MeTHF is acknowledged as a key component in P-series biofuel .
  • Method : It is derived from natural sources such as corncobs or bagasse, making it a renewable resource .
  • Results : The use of 2-MeTHF in biofuels contributes to the development of sustainable and renewable energy sources .

4. Specialty Solvent

  • Application : 2-MeTHF is used as a higher boiling substitute for tetrahydrofuran as a specialty solvent .
  • Method : It is used in various chemical processes due to its substantial immiscibility with water .
  • Results : The use of 2-MeTHF as a solvent has shown to improve the performance of certain chemical processes .

5. Electrolyte Formulation

  • Application : 2-MeTHF is used in the electrolyte formulation for secondary lithium electrodes .
  • Method : It is incorporated into the electrolyte solution used in lithium-ion batteries .
  • Results : The use of 2-MeTHF in electrolyte formulations has shown to enhance the performance of lithium-ion batteries .

6. Biocatalysis

  • Application : 2-MeTHF has been used in biocatalysis with applications for different enzymes .
  • Method : It has been used in innovative combinations such as gas-liquid mixtures, in multi-step enzymatic systems, and flow biocatalysis .
  • Results : The use of 2-MeTHF in biocatalysis has shown to improve the efficiency of various enzymatic processes .

7. Organocatalysis

  • Application : 2-MeTHF is used in organocatalysis due to its remarkable stability compared to other cyclic-based solvents such as THF .
  • Method : It is used in various chemical processes involving organocatalysts .
  • Results : The use of 2-MeTHF in organocatalysis has shown to improve the efficiency of various chemical reactions .

8. Processing Lignocellulosic Materials

  • Application : 2-MeTHF is used for processing lignocellulosic materials .
  • Method : It is used in the processing of biomass rich with cellulose, hemicelluloses, and lignin, such as corncobs or bagasse and other plant and agricultural waste .
  • Results : The use of 2-MeTHF in the processing of lignocellulosic materials contributes to the development of sustainable and renewable resources .

9. Biotransformations

  • Application : 2-MeTHF is used in biotransformations with applications for different enzymes .
  • Method : It has been used in innovative combinations such as gas-liquid mixtures, in multi-step enzymatic systems, and flow biocatalysis .
  • Results : The use of 2-MeTHF in biotransformations has shown to improve the efficiency of various enzymatic processes .

10. Synthesis of γ-Valerolactone

  • Application : 2-MeTHF can be produced starting from levulinic acid. Cyclization and reduction gives γ-valerolactone .
  • Method : γ-Valerolactone can be hydrogenated to 1,4-pentanediol, which can then be dehydrated to give 2-methyltetrahydrofuran .
  • Results : This method provides a renewable route to produce 2-MeTHF .

11. Renewable Solvent for Various Chemical Processes

  • Application : 2-MeTHF is acknowledged as a renewable solvent for various chemical processes .
  • Method : It is used in various chemical processes due to its substantial immiscibility with water .
  • Results : The use of 2-MeTHF as a solvent has shown to improve the performance of certain chemical processes .

Safety And Hazards

“(2-Methyltetrahydrofuran-2-yl)methanamine” may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . Vapors may cause dizziness or suffocation .

Future Directions

“(2-Methyltetrahydrofuran-2-yl)methanamine” is derived from sugars via furfural and is occasionally touted as a biofuel . It is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance, such as to obtain higher reaction temperatures, or easier separations (as, unlike THF, it is not miscible with water) .

properties

IUPAC Name

(2-methyloxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-7)3-2-4-8-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKKHCBCEHVVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992445
Record name 1-(2-Methyloxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyltetrahydrofuran-2-yl)methanamine

CAS RN

7179-94-4
Record name Tetrahydro-2-methyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofurfuryl-2-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methyloxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofurfuryl-2-methylamine
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